

2-Acetamidobenzamide-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Acetamidobenzamide-d3

Cat. No.: B15142575

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Technical Guide: 2-Acetamidobenzamide-d3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **2-Acetamidobenzamide-d3**, a deuterated isotopologue of 2-Acetamidobenzamide. Due to the limited availability of specific data for the deuterated form, this document focuses on the well-characterized properties of the parent compound, 2-Acetamidobenzamide, as a proxy. The guide covers its chemical properties, synthesis, biological activities, and mechanism of action, with a focus on its potential as an antiproliferative agent. All quantitative data is presented in structured tables, and a detailed visualization of its proposed mechanism of action is provided.

Introduction to 2-Acetamidobenzamide

2-Acetamidobenzamide is a member of the benzamide class of compounds, characterized by a benzamide structure substituted with an acetyl amino group at the 2-position.^[1] It has been identified as a metabolite with antimicrobial and antifungal properties.^[1] Recent research has also explored its potential as an anticancer agent, demonstrating antiproliferative activity against various cancer cell lines.^{[2][3]}

Physicochemical Properties

While specific data for **2-Acetamidobenzamide-d3** is not readily available in public databases, the properties of the non-deuterated compound (also known as o-Acetamidobenzamide or NP-101A) are well-documented.[\[1\]](#) The primary difference for the d3 variant lies in its molecular weight.

Table 1: Physicochemical Data of 2-Acetamidobenzamide and its d3-Isotopologue

Property	2-Acetamidobenzamide	2-Acetamidobenzamide-d3 (Calculated)	Reference
CAS Number	33809-77-7	Not Available	[1]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₂	C ₉ H ₇ D ₃ N ₂ O ₂	[1]
Molecular Weight	178.19 g/mol	181.21 g/mol	[1]
Appearance	White to Almost white powder to crystal	-	
Melting Point	111-113 °C	-	

Note: The molecular weight of **2-Acetamidobenzamide-d3** is calculated based on the substitution of three protons with three deuterons on the acetyl group.

Synthesis and Experimental Protocols

The synthesis of 2-Acetamidobenzamide derivatives has been described in the literature, typically involving the acylation of an aminobenzamide precursor.

Experimental Protocol: General Synthesis of 2-(2-phenoxyacetamido)benzamides

A representative synthesis for a derivative of 2-Acetamidobenzamide involves the reaction of an appropriate acid chloride with a 2-aminobenzamide in pyridine.[\[2\]](#)

- Preparation of Acid Chlorides: The corresponding carboxylic acid is treated with thionyl chloride to yield the crude acid chloride.

- Acylation Reaction: A mixture of the appropriate acid chloride and the 5-R-4-R₁-2-aminobenzamide is magnetically stirred in an ice bath with pyridine as the solvent.[2]
- Work-up and Purification: The reaction progress is monitored by TLC. Upon completion, the organic solution is dried over Na₂SO₄, and the solvent is removed under reduced pressure. The resulting product can be purified by crystallization.

Biological Activity and Mechanism of Action

2-Acetamidobenzamide and its derivatives have demonstrated significant biological activity, particularly as antiproliferative agents.

Antiproliferative Activity

Several novel 2-(2-phenoxyacetamido)benzamides, derivatives of 2-Acetamidobenzamide, have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, including leukemia (K562), non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer.[2][3] The most active compounds exhibited growth inhibition in the low micromolar and even submicromolar concentrations.[2]

Table 2: Antiproliferative Activity of Selected 2-(2-phenoxyacetamido)benzamide Derivatives against K562 cell line

Compound	Growth Inhibition at 10 μ M (%)	IC ₅₀ (μ M)
17f	85	1.5
17j	92	0.8
17r	88	1.2
17u	95	0.6

Source: Adapted from Raffa et al., Bioorg. Med. Chem., 2015.[2]

Mechanism of Action

The antiproliferative effects of these compounds are attributed to the induction of cell cycle arrest and apoptosis.[2][3]

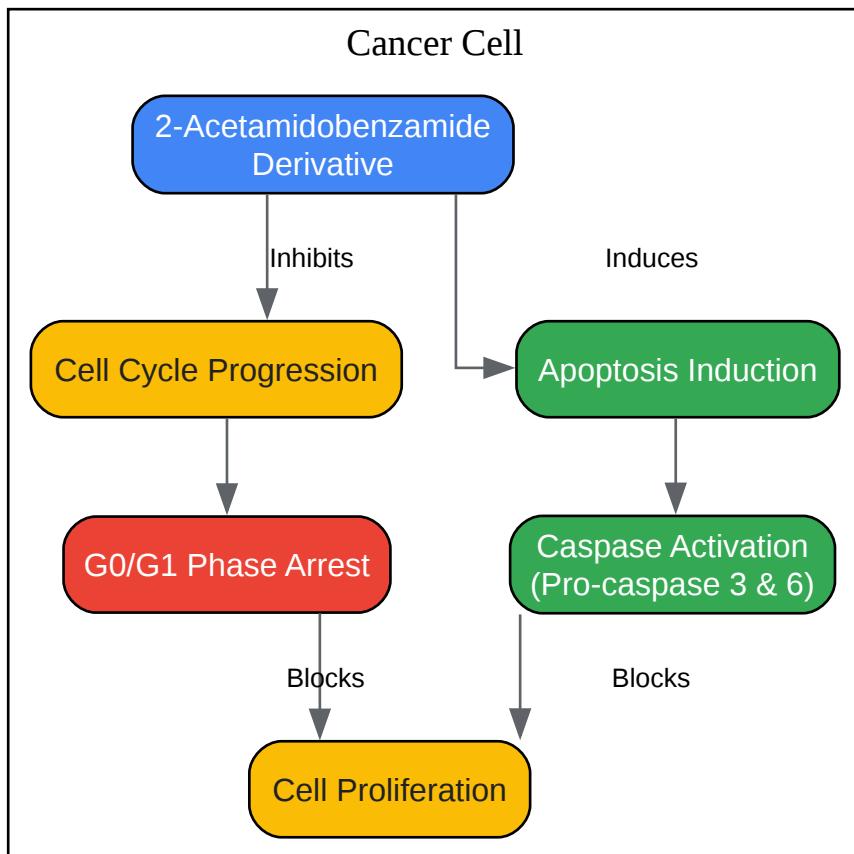
- Cell Cycle Arrest: Treatment of K562 cells with active 2-acetamidobenzamide derivatives resulted in an arrest of the cell cycle in the G0/G1 phase.[2][3]
- Induction of Apoptosis: Prolonged treatment leads to apoptotic cell death, which is mediated by the activation of caspases, including pro-caspase 3 and 6.[2]

Antimicrobial Activity

2-Acetamidobenzamide has also been reported to exhibit antimicrobial activity against *Enterococcus faecalis* and *Staphylococcus aureus*.[4]

Visualized Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the antiproliferative activity of 2-Acetamidobenzamide derivatives.



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Caption: Proposed mechanism of antiproliferative action.

Conclusion

2-Acetamidobenzamide and its derivatives represent a promising class of compounds with demonstrated antiproliferative and antimicrobial activities. While specific data for **2-Acetamidobenzamide-d3** is scarce, the information available for the parent compound provides a strong foundation for researchers and drug development professionals. The mechanism of action, involving cell cycle arrest and apoptosis induction, suggests potential therapeutic applications in oncology. Further investigation into the synthesis and biological evaluation of the deuterated analogue is warranted to explore potential benefits in pharmacokinetic and metabolic studies.

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